molecular formula C14H20O3 B6333170 3-(4-Methoxyphenyl)-propanoic acid tert-butyl ester CAS No. 85277-69-6

3-(4-Methoxyphenyl)-propanoic acid tert-butyl ester

Cat. No. B6333170
CAS RN: 85277-69-6
M. Wt: 236.31 g/mol
InChI Key: ILUYVCJQPSQQGW-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-propanoic acid tert-butyl ester, also known as 4-methoxybenzyl tert-butyl ester (MBTE), is an organic compound with a molecular formula of C14H22O2. It is a colorless liquid with a sweet, fruity odor and low volatility. MBTE is a common intermediate in the synthesis of pharmaceuticals, fragrances, and flavors. It is also used as a solvent for paints, resins, and waxes.

Mechanism of Action

The mechanism of action of MBTE is not fully understood. It is believed that the ester group of MBTE can act as a hydrogen bond acceptor, allowing it to interact with other molecules. Additionally, the 4-methoxyphenyl group can act as an electron-withdrawing group, leading to increased reactivity of the molecule.
Biochemical and Physiological Effects
MBTE has not been extensively studied for its biochemical and physiological effects. However, some studies have indicated that MBTE may have anti-inflammatory and antioxidant activities. Additionally, it may have potential applications in the treatment of certain neurological disorders and cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using MBTE in laboratory experiments is its low volatility and low toxicity. This makes it an ideal solvent for certain organic reactions. Additionally, its low volatility and low toxicity make it safe to handle and store. However, MBTE is not soluble in water, making it unsuitable for reactions that require aqueous solvents.

Future Directions

Future research on MBTE should focus on its biochemical and physiological effects, as well as its potential applications in the treatment of various diseases. Additionally, further research should be conducted to better understand its mechanism of action. Additionally, research should be conducted to develop new synthetic methods for the preparation of MBTE and its derivatives. Finally, further studies should be conducted to explore the potential of MBTE as a solvent for various organic reactions.

Scientific Research Applications

MBTE has been widely used in scientific research due to its unique properties. It can be used as a reagent for the synthesis of other compounds, such as polymers, polyesters, and polyamides. It can also be used as a solvent for certain organic reactions, such as nucleophilic substitution and Diels-Alder reactions. Additionally, MBTE can be used to study the properties of various materials, such as polymers and polymers-based composites.

properties

IUPAC Name

tert-butyl 3-(4-methoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-14(2,3)17-13(15)10-7-11-5-8-12(16-4)9-6-11/h5-6,8-9H,7,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUYVCJQPSQQGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(4-methoxyphenyl)propanoate

Synthesis routes and methods

Procedure details

To a fast stirring suspension of anhydrous magnesium sulfate (4.81 g, 40.0 mmol) in dichloromethane (40 ml) was added sulfuric acid (0.55 ml, 10.32 mmol). The reaction was vigorously stirred for 15 minutes at room temperature and then 3-(4-methoxyphenyl)propionic acid (1.8 g, 9.99 mmol) and tert-butanol (4.78 ml, 50.0 mmol) were added. The reaction was sealed and stirred at room temperature overnight. The reaction was quenched with 75 mL of saturated sodium bicarbonate solution and washed with water (2×50 mL) and brine (1×50 mL). The organic layer was dried over sodium sulfate, filtered, concentrated, and purified by flash chromatography on silica gel (0 to 80% ethyl acetate/hexanes) to afford tert-butyl 3-(4-methoxyphenyl)propanoate. 1H NMR (CDCl3, 500 MHz) δ 7.11 (d, J=8.7 Hz, 2H), 6.82 (d, J=8.7 Hz, 2H), 3.78 (s, 3H), 2.85 (t, J=7.7 Hz, 2H), 2.50 (t, J=7.7 Hz, 2H), 1.42 (s, 9H).
Quantity
4.81 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Quantity
4.78 mL
Type
reactant
Reaction Step Three

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